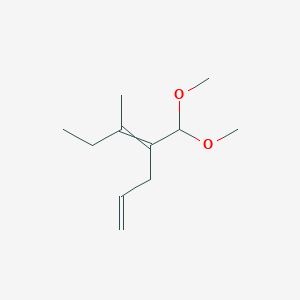![molecular formula C9H8Cl3NO3S B14581646 N-[2-Chloro-5-(dichloromethanesulfonyl)phenyl]acetamide CAS No. 61497-39-0](/img/structure/B14581646.png)
N-[2-Chloro-5-(dichloromethanesulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Chloro-5-(dichloromethanesulfonyl)phenyl]acetamide is an organic compound with a complex structure that includes a chloro group, a dichloromethanesulfonyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Chloro-5-(dichloromethanesulfonyl)phenyl]acetamide typically involves multiple steps. One common method starts with the chlorination of a suitable aromatic precursor to introduce the chloro group. This is followed by the introduction of the dichloromethanesulfonyl group through a sulfonylation reaction. Finally, the acetamide group is introduced via an acylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[2-Chloro-5-(dichloromethanesulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-Chloro-5-(dichloromethanesulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-Chloro-5-(dichloromethanesulfonyl)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and sulfonyl groups can participate in binding interactions, while the acetamide group may influence the compound’s solubility and stability. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: Lacks the chloro and sulfonyl groups, resulting in different chemical properties and reactivity.
2-Chloroacetamide: Contains a chloro group but lacks the aromatic ring and sulfonyl group.
Dichloromethanesulfonyl Chloride: Contains the sulfonyl group but lacks the acetamide and aromatic components.
Uniqueness
N-[2-Chloro-5-(dichloromethanesulfonyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and sulfonyl groups allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
61497-39-0 |
|---|---|
Molecular Formula |
C9H8Cl3NO3S |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
N-[2-chloro-5-(dichloromethylsulfonyl)phenyl]acetamide |
InChI |
InChI=1S/C9H8Cl3NO3S/c1-5(14)13-8-4-6(2-3-7(8)10)17(15,16)9(11)12/h2-4,9H,1H3,(H,13,14) |
InChI Key |
IUTYCTUTTZFNAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[Diethyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14581566.png)
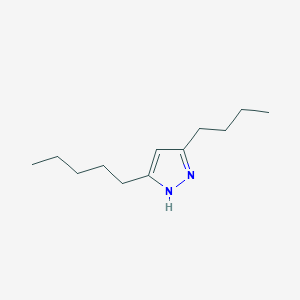
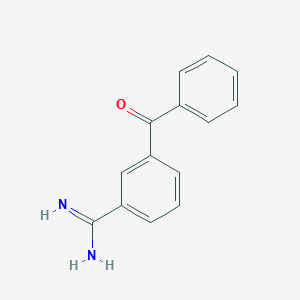
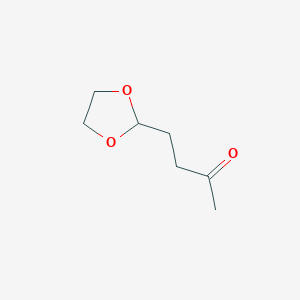
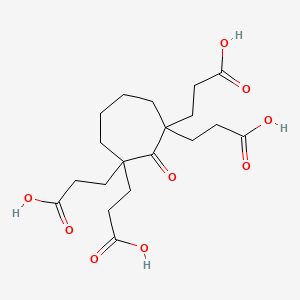
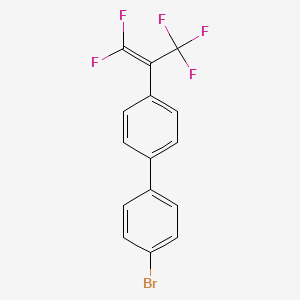
![Methoxy(dimethyl)[2-phenyl-1-(trimethylsilyl)ethyl]silane](/img/structure/B14581584.png)
![3-Chloro-4-[2-(dimethylamino)phenyl]-3-methyl-1-phenylazetidin-2-one](/img/structure/B14581590.png)

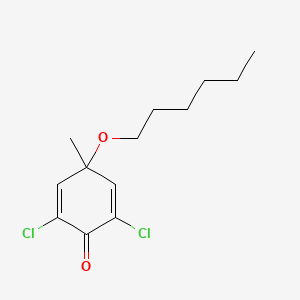
![1-[4-(2-Ethyl-1,3-dioxolan-2-yl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14581605.png)
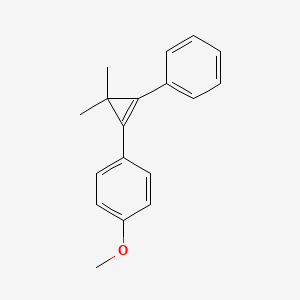
![2-[3-(4-Propylphenyl)prop-1-en-1-yl]-1H-indene-1,3(2H)-dione](/img/structure/B14581617.png)
